

# Downstream Analysis of DSS-Crosslinked Protein Complexes: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Disuccinimidyl suberate*

Cat. No.: *B3428590*

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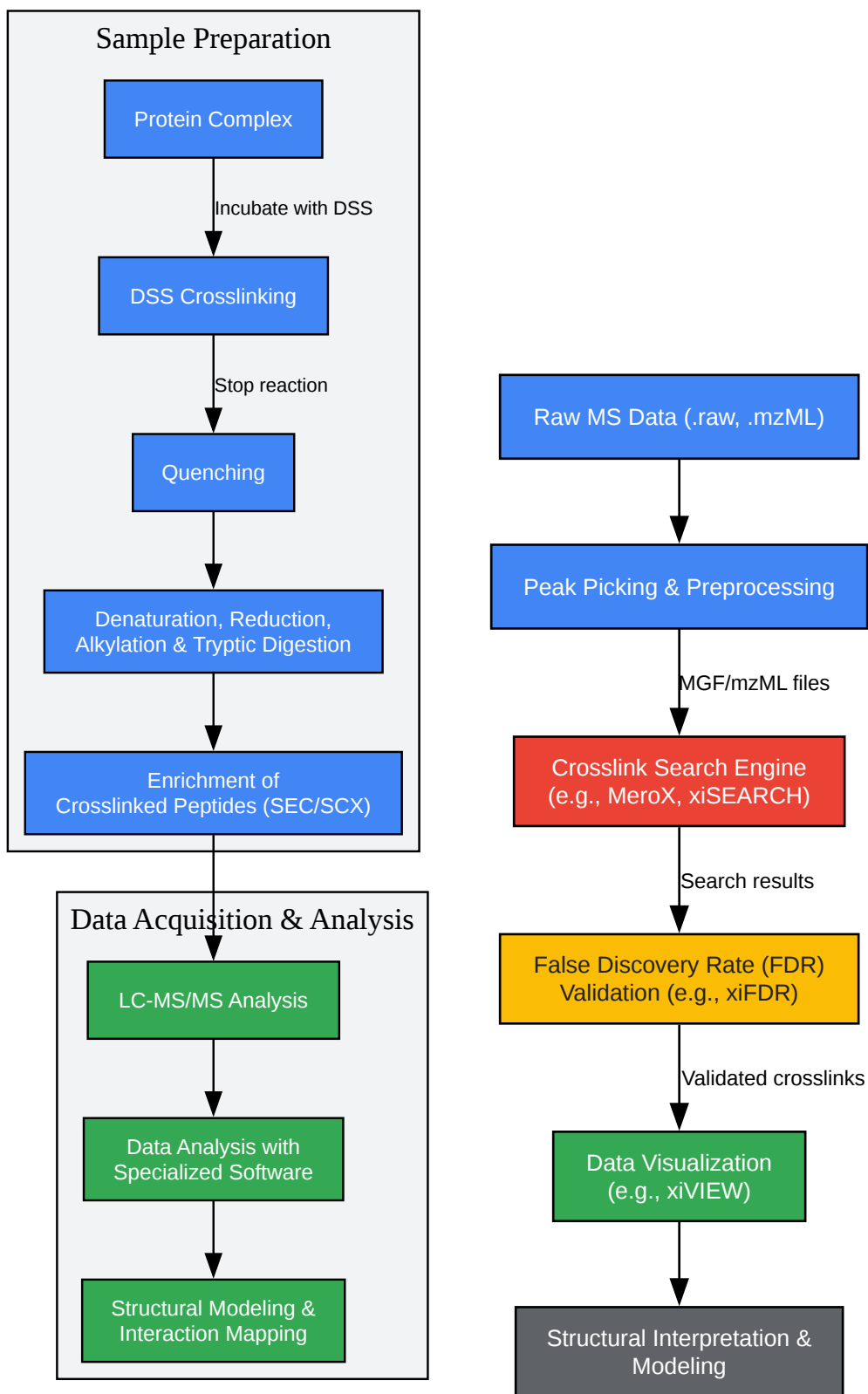
## Introduction

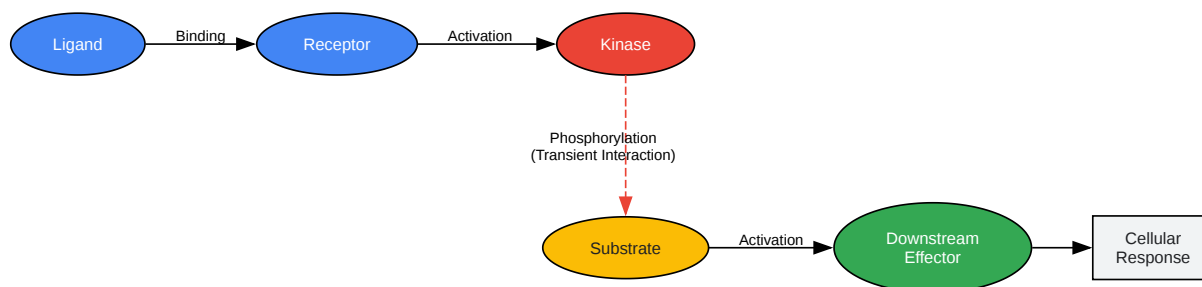
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural analysis of proteins and protein complexes. **Disuccinimidyl suberate** (DSS) is a commonly used amine-reactive, non-cleavable crosslinker that covalently links spatially proximal lysine residues and protein N-termini.[1][2] This provides distance constraints that are invaluable for elucidating protein-protein interactions (PPIs), mapping interaction interfaces, and providing topological information on complex protein assemblies. DSS is membrane-permeable, making it suitable for both in vitro and in vivo crosslinking studies.[3][4] This application note provides a detailed protocol for the downstream analysis of DSS-crosslinked protein complexes, from sample preparation to mass spectrometry and data analysis.

## Experimental Workflow Overview

The general workflow for a DSS crosslinking experiment followed by mass spectrometry analysis involves several key stages.[5] Initially, the protein complex of interest is incubated with DSS to form covalent crosslinks. The reaction is then quenched, and the crosslinked proteins are denatured, reduced, alkylated, and enzymatically digested, typically with trypsin.[3] The resulting peptide mixture, which contains a low abundance of crosslinked peptides amidst

a large excess of linear peptides, is often subjected to an enrichment step, such as size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX), to increase the identification rate of crosslinked species.[3][6] Finally, the enriched peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the data is processed using specialized software to identify the crosslinked peptides and map the interaction sites.[7][8]





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